pH-Dependent Decarboxylation Yield: H-Glu(Met-OH)-OH Versus N-Terminal Pathway Baseline
H-Glu(Met-OH)-OH exhibits quantitatively distinct decarboxylation yields under hydroxyl radical-induced oxidation that vary significantly with peptide concentration, pH, and the alkyl substituent adjacent to sulfur [1]. This pH-dependent bifurcation between C-terminal and N-terminal decarboxylation pathways provides a mechanistic probe not available with non-sulfur-containing γ-glutamyl dipeptides. At lower pH, the pseudo-Kolbe mechanism (C-terminal decarboxylation) predominates via electron transfer between oxidized sulfur (>S) and the C-terminal carboxyl group; at elevated pH, N-terminal decarboxylation becomes the dominant pathway [1].
| Evidence Dimension | Decarboxylation yield as a function of pH |
|---|---|
| Target Compound Data | Significantly different decarboxylation yields observed upon variation of peptide concentration, pH, and alkyl chain length |
| Comparator Or Baseline | pH-dependent baseline: C-terminal decarboxylation dominant at lower pH; N-terminal decarboxylation dominant at higher pH |
| Quantified Difference | Qualitatively distinct pathway distribution between pH conditions (no single numerical value reported) |
| Conditions | Hydroxyl radical-induced oxidation in aqueous solution |
Why This Matters
This pH-gated mechanistic duality is structurally dependent on both the γ-linkage and the sulfur-containing methionine side chain, meaning non-sulfur analogs (γ-Glu-Val, γ-Glu-Leu) cannot serve as mechanistic probes for this bifurcated decarboxylation pathway.
- [1] Bobrowski, K., et al. (1991). OH radical induced decarboxylation of γ-glutamylmethionine and S-alkylglutathione derivatives: evidence for two different pathways involving C- and N-terminal decarboxylation. Journal of the Chemical Society, Perkin Transactions 2, (7), 975-980. View Source
